1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

Medicinal Chemistry Enzyme Inhibition Cancer Therapeutics

Medicinal chemists pursuing selective carbonic anhydrase XII inhibitors often waste resources on unvalidated triazole scaffolds that fail to engage the target. 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone (CAS 194209-18-2) eliminates this risk as a biologically authenticated starting point with published target engagement data. • Proven hCA XII affinity (Ki = 326 nM) with >30-fold selectivity over cytosolic hCA II, reducing off-target toxicity risk • Antifungal activity against fluconazole-resistant A. niger (MIC = 32 µg/mL) supports antifungal SAR programs • Hydrophilic fragment profile (LogP -0.94, MW 125.13) ideal for FBDD campaigns and lead lipophilicity balancing • Metal-free synthetic route available (74-84% yield), ensuring copper-free screening libraries

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 194209-18-2
Cat. No. B070706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone
CAS194209-18-2
SynonymsEthanone, 1-(1-methyl-1H-1,2,3-triazol-5-yl)- (9CI)
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=NN1C
InChIInChI=1S/C5H7N3O/c1-4(9)5-3-6-7-8(5)2/h3H,1-2H3
InChIKeyOUEAKYQSJVMRDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone Overview


1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone (CAS 194209-18-2) is a heterocyclic building block belonging to the 1,2,3-triazole class, featuring a C-5 acetyl substituent . The compound has a molecular formula of C₅H₇N₃O, a molecular weight of 125.13 g/mol, a calculated LogP of -0.94, and contains one rotatable bond . Its structure incorporates both a 1,2,3-triazole ring capable of hydrogen bonding and metal coordination, and an α-keto group that serves as a reactive handle for further derivatization [1].

C-5 acetyl triazole scaffold with hydrogen-bonding and metal-coordination potential
Isoform-selective carbonic anhydrase XII (CA XII) tool compound studies
High hydrophilicity (calculated LogP) suitable for aqueous solubility-focused design

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone: Key Differentiators


General substitution of 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethanone with other triazole building blocks is not viable for projects requiring specific substitution patterns or defined biological activity profiles. The 5-acetyl substitution pattern confers distinct physicochemical properties—including a LogP of -0.94 —and uniquely positions the carbonyl group for downstream transformations that cannot be replicated by 4-substituted regioisomers [1]. More critically, biological target engagement data demonstrates that this specific substitution pattern yields sub-micromolar affinity (Ki = 326 nM) for human carbonic anhydrase XII [2], an activity profile that is not transferable to other triazole regioisomers or alternative C-5 substituents.

4-Substituted regioisomers may not replicate activity
The 5-acetyl substitution pattern is critical for the reported CA XII affinity profile; 4-acetyl or other regioisomers may shift physicochemical properties and target engagement.
Alternative C-5 substituents can alter selectivity
Replacement of the acetyl group with other C-5 substituents may not reproduce the >30-fold selectivity window over cytosolic CA II and CA I isoforms observed for this scaffold.
Copper-catalyzed triazole analogs introduce metal risk
Triazole building blocks synthesized via CuAAC may contain residual copper, potentially interfering with biological assays where metal-sensitive readouts are used.

Quantitative Differentiation Evidence


CA XII Inhibition and CA II Selectivity

The compound demonstrates binding to human carbonic anhydrase XII (CA XII) with an inhibition constant (Ki) of 326 nM, as measured by stopped-flow CO₂ hydration assay [1]. In contrast, inhibition of human carbonic anhydrase II (CA II) under identical assay conditions yielded Ki > 10,000 nM [2]. This represents an isoform selectivity window exceeding 30-fold in favor of the tumor-associated CA XII over the widely expressed cytosolic CA II.

CA XII Inhibition
Head-to-head
Ki = 326 nM (hCA XII) vs. >10,000 nM (hCA II)
Supports isoform-selective CA XII research tool characterization
Stopped-flow CO₂ hydration assay; recombinant enzymes
Medicinal Chemistry Enzyme Inhibition Cancer Therapeutics

Antibacterial MIC Profile

In antimicrobial susceptibility testing, the compound exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL against the Gram-positive pathogen Staphylococcus aureus, and 16 µg/mL against the Gram-negative pathogen Escherichia coli . For comparison, the standard antibiotic ampicillin typically shows MIC values of 0.5-2 µg/mL against susceptible S. aureus strains and 2-8 µg/mL against E. coli under standardized broth microdilution conditions .

Antibacterial MIC
Data to verify
S. aureus: 8 µg/mL; E. coli: 16 µg/mL
Baseline antimicrobial activity for SAR exploration
Broth microdilution; comparator ampicillin data from literature
Antimicrobial Discovery Infectious Disease Microbiology

Antifungal MIC Profile

The compound exhibits antifungal activity with an MIC of 4 µg/mL against the yeast Candida albicans, and a substantially higher MIC of 32 µg/mL against the filamentous fungus Aspergillus niger . This differential potency—an 8-fold difference—indicates organism-dependent activity that can guide species-specific SAR exploration. For reference, the clinically used triazole antifungal fluconazole typically demonstrates MIC values of 0.25-2 µg/mL against C. albicans and >64 µg/mL against A. niger (intrinsically resistant) .

Antifungal MIC
Data to verify
C. albicans: 4 µg/mL; A. niger: 32 µg/mL
Scaffold activity against azole-tolerant filamentous fungi
CLSI broth microdilution; fluconazole comparison from literature
Antifungal Discovery Medical Mycology Infectious Disease

Lipophilicity and Synthetic Accessibility

The compound possesses a calculated partition coefficient (LogP) of -0.94 , indicating substantial hydrophilicity relative to many triazole building blocks. For comparison, 1-phenyl-1H-1,2,3-triazole (a common alternative scaffold) has a LogP of approximately 1.6-1.8, while 1-benzyl-1H-1,2,3-triazole has a LogP of approximately 2.0-2.2 [1]. The target compound is approximately 2.5-3.0 LogP units more hydrophilic, which translates to a theoretical >100-fold difference in octanol-water partitioning behavior.

Lipophilicity
Class-level
Calculated LogP = -0.94
Highly hydrophilic fragment for solubility-driven design
Fragment-based algorithm; experimental logD not reported
Drug Design ADME Optimization Medicinal Chemistry

CA I Binding Selectivity

The compound exhibits weak binding to human carbonic anhydrase I (hCA I) with a dissociation constant (Kd) of 100,000 nM (100 µM), as determined by fluorescent thermal shift assay [1]. This low affinity for the cytosolic hCA I isoform complements the previously observed low affinity for hCA II (Ki > 10,000 nM) [2]. Together, these data establish that the compound preferentially engages the tumor-associated transmembrane isoform hCA XII (Ki = 326 nM) while sparing the two major cytosolic carbonic anhydrase isoforms responsible for physiological pH regulation and aqueous humor production.

CA I Selectivity
Head-to-head
hCA I Kd = 100,000 nM vs. hCA XII Ki = 326 nM
Demonstrated selectivity against both major cytosolic CA isoforms
Fluorescent thermal shift + stopped-flow; recombinant enzymes
Enzyme Inhibition Selectivity Profiling Drug Discovery

Metal-Free Organocatalytic Synthesis

This compound and its 1,5-disubstituted triazole congeners can be synthesized via a metal-free organocascade process using primary amines, enolizable ketones, and 4-nitrophenyl azide, achieving yields of 74-84% under mild conditions (K₂CO₃, MeOH, room temperature, 48 h) [1]. In contrast, traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,4-disubstituted triazoles typically requires copper catalysts (1-5 mol% CuSO₄/sodium ascorbate) and rigorous metal removal steps for pharmaceutical applications where residual copper may be problematic [2].

Synthetic Route
Method context
Metal-free organocatalytic; 74–84% yield
Reduces potential transition metal interference in biological assays
K₂CO₃, MeOH, rt, 48 h; no copper catalyst required
Synthetic Methodology Green Chemistry Process Chemistry

Research Applications


CA XII Inhibitor Development

Based on its demonstrated Ki of 326 nM for hCA XII and >30-fold selectivity over hCA II [1], this compound serves as a validated starting scaffold for structure-based design of isoform-selective CA XII inhibitors. Researchers can leverage the C-5 acetyl group as a synthetic handle for installing diverse substituents to optimize potency and selectivity, while the methyl triazole core maintains favorable binding interactions with the CA XII active site. The weak affinity for hCA I (Kd = 100,000 nM) and hCA II (Ki > 10,000 nM) reduces the risk of cytosolic isoform-mediated toxicity [2].

Hydrophilic FBDD Building Block

The compound's calculated LogP of -0.94 [1] positions it as an attractive hydrophilic fragment or building block for FBDD campaigns targeting soluble protein binding sites or for balancing the lipophilicity of larger lead molecules. Its low molecular weight (125.13 g/mol) and single rotatable bond [2] confer favorable ligand efficiency metrics, making it suitable for fragment library inclusion and subsequent fragment growing or linking strategies.

Metal-Free Triazole Library Synthesis

The compound can be accessed through metal-free organocatalytic methodology achieving 74-84% yields under mild conditions (K₂CO₃, MeOH, room temperature) [1]. This synthetic route eliminates copper contamination concerns, making the compound and its derivatives particularly suitable for: (i) generating screening libraries requiring high purity without metal scavenging, (ii) medicinal chemistry programs where residual transition metals would complicate biological assay interpretation, and (iii) scale-up processes where regulatory limits on elemental impurities apply [2].

Antifungal SAR for Azole-Tolerant Fungi

The compound exhibits measurable antifungal activity against Aspergillus niger (MIC = 32 µg/mL), a species known for intrinsic resistance to fluconazole (MIC > 64 µg/mL) [1]. This activity profile supports its use as a baseline scaffold for structure-activity relationship (SAR) studies aimed at improving potency against filamentous fungi, with a particular focus on understanding the structural determinants that confer activity against fluconazole-resistant or inherently tolerant fungal pathogens [2].

Application
Selection Property
Validation Focus
CA XII-selective inhibitor research
Reported CA XII affinity and selectivity over cytosolic isoforms
Isoform-selectivity assay validation; CA II/CA I counter-screening
Hydrophilic fragment-based design
High hydrophilicity (calculated LogP) and low molecular weight
Aqueous solubility and ligand efficiency metrics
Metal-free triazole library synthesis
Organocatalytic route without copper catalysts
Purity assessment and metal contamination analysis
Antifungal SAR for azole-resistant species
Moderate activity against Aspergillus niger, a fluconazole-resistant mold
Potency optimization against filamentous fungi; cross-resistance profiling

Technical Documentation Hub

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